
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C13H14N8O and its molecular weight is 298.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a novel compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure composed of multiple heterocyclic rings, which contribute to its biological activity. The molecular formula is C13H15N7, with a molecular weight of 269.31 g/mol. Its structure can be represented as follows:
Anticancer Activity
Recent studies have shown that compounds containing pyrazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against several cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 | 3.79 | Inhibition of cell proliferation |
Compound B | A549 | 26.0 | Induction of apoptosis |
Compound C | HepG2 | 17.82 | Disruption of tubulin polymerization |
These findings suggest that the compound may inhibit tumor growth by targeting critical pathways involved in cell division and survival.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have been reported to possess anti-inflammatory effects. For example, compounds with similar structural features have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the following results were observed:
Compound | Cytokine Inhibition (%) | Concentration (µM) |
---|---|---|
Compound D | TNF-alpha: 70% | 10 |
Compound E | IL-6: 65% | 10 |
These results indicate that the compound may modulate inflammatory responses, which is crucial in various diseases including cancer and autoimmune disorders.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : The compound may trigger apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins.
- Anti-inflammatory Pathways : By inhibiting NF-kB signaling or modulating cytokine production.
Case Studies
Several studies have investigated the biological activity of related compounds:
Case Study 1: Antitumor Efficacy
A study by Bouabdallah et al. assessed the cytotoxic effects of pyrazole derivatives on HepG2 and P815 cell lines. The results showed significant inhibition with an IC50 value of 3.25 mg/mL for one derivative.
Case Study 2: Anti-inflammatory Effects
Research conducted by Wei et al. demonstrated that a pyrazole derivative reduced IL-6 levels in LPS-stimulated macrophages by 65%, indicating its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8O/c1-9-3-10(2)21(19-9)12-4-11(15-7-16-12)18-13(22)5-20-8-14-6-17-20/h3-4,6-8H,5H2,1-2H3,(H,15,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMSEDCKUPGDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CN3C=NC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.